molecular formula C15H10O5 B1674397 Galangin CAS No. 548-83-4

Galangin

Cat. No. B1674397
CAS RN: 548-83-4
M. Wt: 270.24 g/mol
InChI Key: VCCRNZQBSJXYJD-UHFFFAOYSA-N
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Patent
US06066642

Procedure details

Galangin (27 mg, 0.1 mmol) was dissolved in dried acetone (20 mL), solid potassium carbonate (0.5 g) and bromoethane (1 mL) were added and the mixture was stirred overnight, at room temperature. The solution was filtered and evaporated, water (20 mL) and concentrated ammonium hydroxide (2 mL) were added and the solution was extracted with ethyl acetate (20 mL×2). The solution was dried and the solvent was evaporated. The residue was purified by preparative TLC plate (silica, ethyl acetate/petroleum ether 2:8) to give 21 mg product (64%). 1HNMR (CDCl3): d 1.34 (t, 3H, J=7.3 Hz, 3-CH3), 1.48 (t, 3H, J=7.1 Hz, 7-CH3), 4.14 (m, 4H, 2×OCH2), 6.38 (s, 1H, 6-H), 6.47 (s, 1H, 8-H), 12.64 (s, 1H, 5-OH). MS (CI/NH3): m/z 327 (MH+, base).
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[C:8]=2[OH:20])=[CH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:28][CH3:29].[CH3:30][C:31](C)=O>>[CH2:30]([O:20][C:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([O:18][CH2:28][CH3:29])=[CH:13][C:12]=2[OH:19])[O:17][C:7]=1[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)[CH3:31] |f:1.2.3|

Inputs

Step One
Name
Quantity
27 mg
Type
reactant
Smiles
C=1C=CC(=CC1)C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight, at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
water (20 mL) and concentrated ammonium hydroxide (2 mL) were added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (20 mL×2)
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC plate (silica, ethyl acetate/petroleum ether 2:8)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C(OC2=CC(=CC(=C2C1=O)O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.